molecular formula C19H18F3N5OS B2567127 {2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone CAS No. 955976-76-8

{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone

Cat. No.: B2567127
CAS No.: 955976-76-8
M. Wt: 421.44
InChI Key: TXPZNWLYZZRUHU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiazole ring, and a piperazine ring. The pyrazole ring is substituted with a methyl group and a trifluoromethyl group . The thiazole ring is another type of heterocyclic compound that contains sulfur and nitrogen. The piperazine ring is a common feature in many pharmaceutical compounds.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole ring could potentially undergo electrophilic substitution reactions at the 3-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been synthesized and characterized through various spectroscopic methods. For instance, a study reports the synthesis and crystal structure of a related compound, highlighting the application of X-ray diffraction for structural identification, providing insights into the molecular structure and arrangement in the crystalline form (Cao et al., 2010).

Exploration of Isomorphism

Research has explored the isomorphism in methyl- and chloro-substituted small heterocyclic analogues, including the application of X-ray crystallography and disorder treatment to improve structure descriptions. This type of study contributes to our understanding of isomorphism in chemical compounds and its implications for material science and drug development (Swamy et al., 2013).

Antibacterial Screening

Novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial activities, demonstrating the potential for these compounds in developing new antimicrobial agents. This research is pivotal in the search for new treatments against resistant bacterial strains (Landage et al., 2019).

Anticoronavirus and Antitumoral Activity

A series of pyrazolyl derivatives has been synthesized and evaluated for their in vitro anticoronavirus and antitumoral activities, highlighting the compound's potential utility in therapeutic applications against viral infections and cancer. This research demonstrates the compound's versatility in addressing various health challenges (Jilloju et al., 2021).

Antimicrobial Activity

Some derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing good efficacy against several pathogens. Such studies contribute to the ongoing search for new, effective antimicrobial agents to combat infectious diseases (Sanjeeva et al., 2022).

Properties

IUPAC Name

[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5OS/c1-13-11-16(19(20,21)22)27(24-13)18-23-15(12-29-18)17(28)26-9-7-25(8-10-26)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPZNWLYZZRUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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